Rose Bengal AT

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

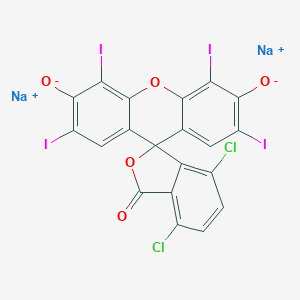

Rose Bengal AT is a useful research compound. Its molecular formula is C20H4Cl2I4Na2O5 and its molecular weight is 948.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Photodynamic Therapy (PDT)

Photodynamic therapy utilizes photosensitizers like Rose Bengal to treat various medical conditions, including cancers and infections. The mechanism involves the absorption of light by the dye, leading to the production of ROS that can induce cell death in targeted tissues.

Case Study: Treatment of Basal Cell Carcinoma

A study evaluated the effectiveness of a cationic phosphorus dendrimer-Rose Bengal complex against basal cell carcinoma cell lines. The results demonstrated that the complex significantly enhanced singlet oxygen production and cellular uptake compared to free Rose Bengal, indicating its potential as an effective PDT agent .

Table 1: Efficacy of Rose Bengal-Dendrimer Complex in PDT

| Parameter | Free Rose Bengal | Dendrimer Complex | Improvement Factor |

|---|---|---|---|

| Singlet Oxygen Production | Lower | Higher | 2-7 times |

| Cellular Uptake | Baseline | Enhanced | 2-7 times |

| Dark Toxicity | Present | None | N/A |

Antibacterial Applications

Rose Bengal has been studied for its antibacterial properties, particularly against multidrug-resistant (MDR) strains. Its application in treating skin and soft tissue infections has shown promising results.

Case Study: Inhibition of Fungal Keratitis

In an experimental study comparing Rose Bengal and riboflavin for photodynamic therapy on fungal isolates (Fusarium solani, Aspergillus fumigatus, Candida albicans), Rose Bengal successfully inhibited growth in all tested isolates under irradiation .

Table 2: Antibacterial Activity of Rose Bengal Against Fungal Isolates

| Fungal Isolate | Growth Inhibition (PDT with RB) | Control Group Growth |

|---|---|---|

| Fusarium solani | Yes | Unrestricted |

| Aspergillus fumigatus | Yes | Unrestricted |

| Candida albicans | Yes | Unrestricted |

Organic Synthesis

Rose Bengal also serves as a catalyst in organic reactions, particularly in the synthesis of nitrogen-containing heterocycles. Its ability to facilitate bond formation and functionalization under visible light has been extensively documented.

Case Study: Synthesis of Heterocycles

Research highlights the use of Rose Bengal in synthesizing various heterocycles through photoredox catalysis. The dye's ability to mediate reactions efficiently has led to the development of new synthetic pathways that are valuable in organic chemistry .

Table 3: Synthetic Reactions Catalyzed by Rose Bengal

| Reaction Type | Product Type | Conditions |

|---|---|---|

| C–H Bond Functionalization | Nitrogen-containing Heterocycles | Visible Light Irradiation |

| Cross Coupling | Diverse Organic Compounds | Photoredox Conditions |

Dermatological Applications

Due to its fluorescence properties, Rose Bengal is being explored for dermatological applications, particularly in enhancing drug delivery across the skin barrier.

Case Study: Skin Permeation Studies

A recent study developed a fluorescence-coupled HPLC method to quantify Rose Bengal within skin matrices. This method allows for detailed analysis of RB's permeation profiles when incorporated into topical formulations, indicating its potential effectiveness in dermatological therapies .

Table 4: Quantitative Analysis of RB in Skin Formulations

| Parameter | Value |

|---|---|

| Specificity | High |

| Linearity | Confirmed |

| Limit of Detection (LOD) | Low |

| Accuracy | High |

属性

CAS 编号 |

18265-55-9 |

|---|---|

分子式 |

C20H4Cl2I4Na2O5 |

分子量 |

948.7 g/mol |

IUPAC 名称 |

disodium;4,7-dichloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H6Cl2I4O5.2Na/c21-7-1-2-8(22)12-11(7)19(29)31-20(12)5-3-9(23)15(27)13(25)17(5)30-18-6(20)4-10(24)16(28)14(18)26;;/h1-4,27-28H;;/q;2*+1/p-2 |

InChI 键 |

JMWHLOJMXZVRMC-UHFFFAOYSA-L |

SMILES |

C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |

规范 SMILES |

C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |

Key on ui other cas no. |

18265-55-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。